(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
説明
The compound “(3aR,6aR)-1-Methyl-hexahydropyrrolo [3,4-b]pyrrole” is somewhat similar to the one you’re asking about . It’s a chemical with the molecular formula C7H14N2 .
Molecular Structure Analysis
The InChI code for a similar compound, “(3aR,6aR)-1-Methyloctahydropyrrolo [3,4-b]pyrrole”, is 1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
A similar compound, “(3aR,6aR)-1-Methyloctahydropyrrolo [3,4-b]pyrrole”, has a boiling point of 161.5±8.0 °C at 760 mmHg . It has a density of 0.970±0.06 g/cm3 .科学的研究の応用
Efficient and Scalable Synthesis
Bahekar et al. (2017) developed a cost-effective, high yielding, and commercially viable process for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, an essential pharmacophore with diversified pharmacological activities. This process involves isoindole to diacid transformation using KMnO4 mediated oxidative cleavage, highlighting the compound's potential in pharmaceutical synthesis Bahekar, R. et al. (2017). Organic Process Research & Development.
Synthesis for Nicotinic Acetylcholine Receptor Agonists
In 2018, Jarugu et al. described an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a key intermediate for nicotinic acetylcholine receptor agonists. Their method included debenzylation and ring hydrogenation, demonstrating the compound's significance in developing receptor-targeted therapies Jarugu, L. B. et al. (2018). Organic Process Research & Development.
Diels-Alder Reactions and Functional Group Transformations
Moskalenko and Boev (2014) explored the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride to form a Diels-Alder endo-adduct. Their study included reactions with electrophilic and nucleophilic reagents, and the reduction and oxidation of functional groups. This research provides insights into the compound's versatility in organic synthesis and potential applications in designing complex molecular structures Moskalenko, A. I., & Boev, V. (2014). Russian Journal of General Chemistry.
Organocatalyzed Synthesis
Hozjan et al. (2023) reported the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. The product was obtained as a racemic mixture, and the study contributes to understanding the compound's role in asymmetric synthesis and organocatalysis Hozjan, M. et al. (2023). Molbank.
Acyl-Iminium Coupling Reactions
Andrews et al. (2003) documented the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams using an acyl iminium ion mediated condensation. This work illuminates the role of the compound in synthesizing chiral structures, which is crucial for pharmaceutical applications and stereochemistry research Andrews, D. M. et al. (2003). Synthesis.
Safety and Hazards
特性
IUPAC Name |
tert-butyl (3aR,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRDUVETGVTPA-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。